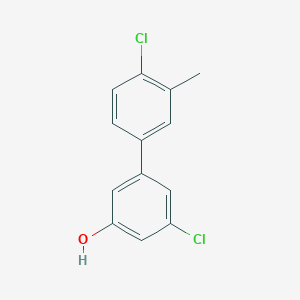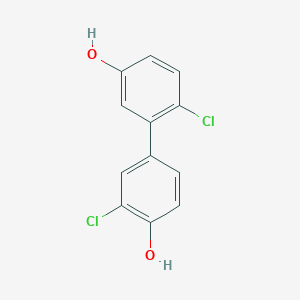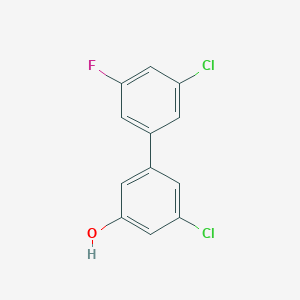
3-Chloro-5-(4-chloro-3-methylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(4-chloro-3-methylphenyl)phenol, 95% (3C5CMC95) is an organic compound belonging to the group of phenols. It is a colorless crystalline solid with a melting point of 115-117 °C. 3C5CMC95 is a widely used intermediate in the synthesis of drugs and other chemicals. It has a number of applications in the fields of medicine, agriculture, and chemical research.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(4-chloro-3-methylphenyl)phenol, 95% is not well understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase (COX). Inhibition of COX can lead to the inhibition of the production of prostaglandins, which are involved in inflammation, pain, and fever.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(4-chloro-3-methylphenyl)phenol, 95% are not well understood. However, in vitro studies have shown that it can inhibit the production of prostaglandins, which are involved in inflammation, pain, and fever. In addition, the compound has been shown to have anticonvulsant activity in animal models.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Chloro-5-(4-chloro-3-methylphenyl)phenol, 95% in laboratory experiments is its availability and relatively low cost. It is also relatively easy to synthesize and purify. The main limitation is that its mechanism of action is not well understood, making it difficult to predict its effects in vivo.
Future Directions
In order to better understand the biochemical and physiological effects of 3-Chloro-5-(4-chloro-3-methylphenyl)phenol, 95%, more research is needed. This could include further studies of its mechanism of action, as well as its effects on various physiological processes. In addition, further research on its potential applications in medicine and agriculture is also needed. Finally, further studies of its structure-activity relationships could help to identify new compounds with similar properties.
Synthesis Methods
3-Chloro-5-(4-chloro-3-methylphenyl)phenol, 95% is produced through a reaction of 4-chloro-3-methylphenol and chlorine in the presence of an acid catalyst. The reaction is carried out at room temperature and the product is purified by recrystallization from a suitable solvent. The yield of the reaction is typically around 95%.
Scientific Research Applications
3-Chloro-5-(4-chloro-3-methylphenyl)phenol, 95% is widely used in scientific research. It is used as a starting material for the synthesis of various drugs, such as anti-inflammatory agents, anticonvulsants, and anti-cancer drugs. In addition, it has been used in studies of the biochemical and physiological effects of drugs and other chemicals. It is also used in the synthesis of other chemicals, such as polymers and surfactants.
properties
IUPAC Name |
3-chloro-5-(4-chloro-3-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c1-8-4-9(2-3-13(8)15)10-5-11(14)7-12(16)6-10/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYXIQNGEHNEGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC(=C2)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686011 |
Source


|
| Record name | 4',5-Dichloro-3'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-chloro-3-methylphenyl)phenol | |
CAS RN |
1261928-65-7 |
Source


|
| Record name | 4',5-Dichloro-3'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














